molecular formula C9H6BrFO B572206 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one CAS No. 1242157-14-7

5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B572206
CAS No.: 1242157-14-7
M. Wt: 229.048
InChI Key: VMPKZIKGIGAVGK-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one is a chemical compound with the CAS Number: 1242157-14-7 . It has a molecular weight of 229.05 and a linear formula of C9H6BrFO . The molecule contains a total of 18 atoms; 6 Hydrogen atoms, 9 Carbon atoms, 1 Oxygen atom, 1 Fluorine atom, and 1 Bromine atom .


Molecular Structure Analysis

The molecular structure of this compound consists of 19 bonds; 13 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 ketone (aromatic) .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 315.6±42.0 °C (760 mm Hg) .

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 .

Mechanism of Action

Mode of Action

The exact mode of action of 5-Bromo-7-fluoro-1-indanone is currently unknown due to the lack of specific studies on this compound. It is known to participate in the synthesis of imidazolyl and triazolyl substituted biphenyl compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 5-Bromo-7-fluoro-1-indanone, it is recommended to be stored in a dry, cool, and well-ventilated place, away from direct sunlight . .

Properties

IUPAC Name

5-bromo-7-fluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPKZIKGIGAVGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80732155
Record name 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242157-14-7
Record name 5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of sodium chloride (333 g, 5.69 mol) and aluminum trichloride (1270 g, 9.52 mol) was added to 144c (210 g, 0.79 mol) in several portions at 130° C. See FIG. 3. The neat reaction mixture was then stirred at 180° C. After 5 h the reaction mixture was poured into a stirred solution of ice water (1000 mL) and concentrated HCl (100 mL). The quenched reaction was stirred for 40 min and then extracted with DCM (4000 mL×3). The combined organic phase was washed with saturated NaHCO3 solution (1000 mL), brine (2000 mL×2), dried with anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by silica gel chromatography (PE/EA=50/1, 10/1) to afford 55.0 g (30.4%) of 5-bromo-7-fluoro-2,3-dihydro-1H-inden-1-one 144d. 1H NMR (400 MHz, CDCl3) δ 7.37 (s, 1H), 7.10-7.12 (d, J=8.4 Hz, 1H), 3.04-3.10 (m, 2H), 2.50-2.66 (m, 2H).
Quantity
333 g
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reactant
Reaction Step One
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1270 g
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reactant
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210 g
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reactant
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[Compound]
Name
ice water
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1000 mL
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reactant
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100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a mixture of AlCl3 (37.5 g, 282.48 mmol) and NaCl (11 g, 188.32 mmol) was added 1-(4-bromo-2-fluoro-phenyl)-3-chloro-propan-1-one (5 g, 18.83 mmol) at 130° C. The reaction temperature was slowly increased to 180° C. and kept for 1 hour. It was cooled, the mixture was poured into ice and extracted twice with ethyl acetate (2×100 ml). The combined ethyl acetate phases were dried over Na2SO4 and evaporated to get the crude product which was purified by column chromatography (silica gel, 5-10% ethyl acetate/hexane) to give 2.4 g (55%) of the title compound as brown solid. MS: 229.2 (MH+, 1Br).
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Quantity
37.5 g
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reactant
Reaction Step One
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11 g
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reactant
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5 g
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reactant
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Yield
55%

Synthesis routes and methods IV

Procedure details

1-(4-Bromo-2-fluoro-phenyl)-3-chloro-propan-1-one (27.45 g, 103 mmol) was added to a slurry of aluminum chloride (164 g, 1.23 mol) and sodium chloride (43.19 g, 0.739 mol) at 130° C. The mixture was stirred with a mechanical stirrer and heated to 180° C. for 6 hours. The whole mixture was quenched with ice and concentrated hydrochloric solution (122 ml, 1.24 mol). The resulting mixture was extracted with dichloromethane. The organic phase was washed with water, saturated sodium bicarbonate solution and brine, dried over sodium sulfate and filtered. After concentrating under reduced pressure, purification by silica gel chromatography afforded 5-Bromo-7-fluoro-indan-1-one (5 g, 21.8 mmol).
Quantity
27.45 g
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reactant
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164 g
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reactant
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43.19 g
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reactant
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solution
Quantity
122 mL
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reactant
Reaction Step Two

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